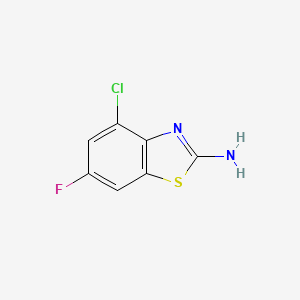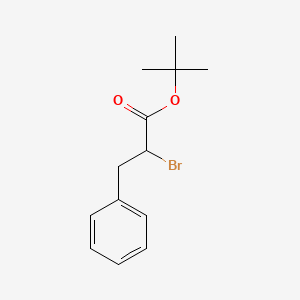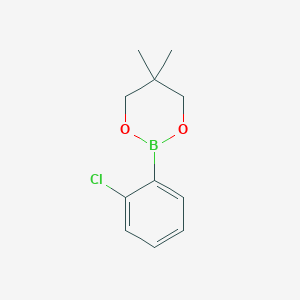
2-(2-Clorofenil)-5,5-dimetil-1,3,2-dioxaborinano
Descripción general
Descripción
2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane is an organoboron compound that features a boron atom within a dioxaborinane ring structure
Aplicaciones Científicas De Investigación
2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the development of boron-containing drugs with potential therapeutic applications.
Medicine: Research into boron neutron capture therapy (BNCT) for cancer treatment has explored the use of boron-containing compounds like 2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane.
Industry: It is used in the production of advanced materials and polymers with unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the reaction of 2-chlorophenylboronic acid with 2,2-dimethyl-1,3-propanediol under dehydrating conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, which facilitates the formation of the dioxaborinane ring.
Industrial Production Methods
On an industrial scale, the production of 2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane can undergo various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borate esters.
Reduction: The compound can be reduced to form boron-containing alcohols.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Boronic acids or borate esters.
Reduction: Boron-containing alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of 2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane involves its interaction with various molecular targets. The boron atom can form reversible covalent bonds with nucleophilic sites in biological molecules, which can modulate their activity. This property is particularly useful in the design of enzyme inhibitors and other bioactive compounds.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Chlorophenyl)-1,3,2-dioxaborinane: Similar structure but lacks the dimethyl groups.
2-(2-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane: Similar structure with a bromine atom instead of chlorine.
2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborolane: Similar structure but with a different ring size.
Uniqueness
2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane is unique due to the presence of both the chlorine atom and the dimethyl groups, which can influence its reactivity and interactions with other molecules. This combination of features makes it a versatile compound in various chemical and biological applications.
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BClO2/c1-11(2)7-14-12(15-8-11)9-5-3-4-6-10(9)13/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKUDRCYEPYTOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10440014 | |
| Record name | 2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10440014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
346656-42-6 | |
| Record name | 2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=346656-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10440014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Chloro-2-ethylimidazo[1,2-a]pyrazine](/img/structure/B1365291.png)
![(1S,2S)-2-[(4-chlorophenyl)sulfanyl]cyclohexan-1-ol](/img/structure/B1365292.png)
![(1R,2R)-2-[(2-methylphenyl)amino]cyclopentan-1-ol](/img/structure/B1365293.png)
![3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine](/img/structure/B1365297.png)
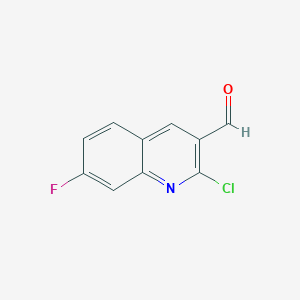
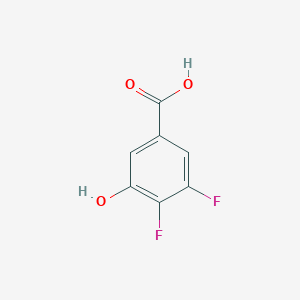
![4-(3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)butan-1-ol](/img/structure/B1365308.png)
![4-(9-methyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)butan-1-ol](/img/structure/B1365310.png)
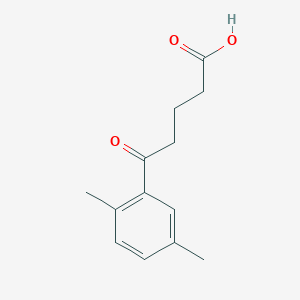
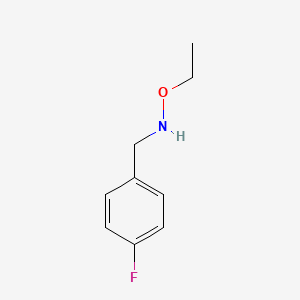
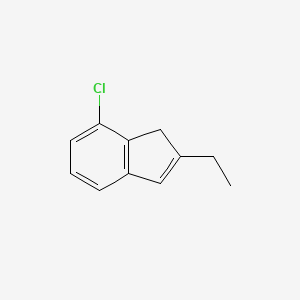
![Methyl 5-bromo-4H-[1,2,4]triazole-3-carboxylate](/img/structure/B1365320.png)
